molecular formula C52H42N4 B12095440 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine

2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine

Cat. No.: B12095440
M. Wt: 722.9 g/mol
InChI Key: MFYOSKAZCVDONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a thermally activated delayed fluorescent (TADF) emitter. This compound is notable for its high photoluminescence quantum yield and small singlet-triplet energy difference, making it a promising candidate for organic light-emitting devices (OLEDs) .

Chemical Reactions Analysis

2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves the promotion of electrons from the ground state to an excited state, followed by delayed fluorescence. This process is facilitated by the small singlet-triplet energy difference, which allows for efficient reverse intersystem crossing . The molecular targets and pathways involved include the interaction with specific photophysical environments that enhance its emission properties .

Properties

Molecular Formula

C52H42N4

Molecular Weight

722.9 g/mol

IUPAC Name

10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine

InChI

InChI=1S/C52H42N4/c1-51(2)40-18-8-12-22-46(40)55(47-23-13-9-19-41(47)51)38-30-26-35(27-31-38)44-34-45(54-50(53-44)37-16-6-5-7-17-37)36-28-32-39(33-29-36)56-48-24-14-10-20-42(48)52(3,4)43-21-11-15-25-49(43)56/h5-34H,1-4H3

InChI Key

MFYOSKAZCVDONI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC(=NC(=N5)C6=CC=CC=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C(C1=CC=CC=C18)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.